molecular formula C14H11BrClNO2 B2877241 4-bromo-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol CAS No. 485770-14-7

4-bromo-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol

Cat. No. B2877241
CAS RN: 485770-14-7
M. Wt: 340.6
InChI Key: CQOZPXMKTSNFGK-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-bromo-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C14H11BrClNO2 and a molecular weight of 340.6 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol (H2L) with Cu (OAc)2·4H2O or VOSO4·3H2O and 2,2′-bipyridine (bipy) or 1,10-phenanthroline (phen) in a 1:1:1 mol ratio .


Molecular Structure Analysis

The structures of the free ligand and all complexes have been determined by X-ray diffraction . The ligand exists in a zwitterionic form .


Chemical Reactions Analysis

The compounds were characterized by elemental analyses, FT-IR, UV–Vis, TGA, and X-ray diffraction . Their thermolyses have three stages: phen or bipy removal, separation of H2L minus chloride and bromide of H2L, and complete thermal decomposition to the metal oxide .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 340.6 . Its FT-IR (KBr) values are: m (OH) 3448wb, m (NAH) 3130sb, m (C@N) 1627s, m (C@Cring) 1581s, m (CAO) 1319 m, m (CACl) 678s, m (CABr) 585s . Its 1H-NMR (100 MHz, DMSO-d6, 25 °C, ppm) values are: d = 13.7 (s, 1H; O1H; Exchange with D2O), 10.1 (s, 1H; O2H; Exchange with D2O), 8.9 (s, 1H; C7), 7.9 (d, H; C5), 7.5 (dd, 2H; C1, C3), 7.3 (dd, H; C9), 6.9 (dd, 2H; C2, C12) .

Scientific Research Applications

Synthesis and Structural Analysis of Metal Complexes

One prominent area of application involves the synthesis of metal complexes with this compound, which serves as a ligand. For instance, it has been used in the creation of copper(II) and oxido-vanadium(IV) complexes, demonstrating varied geometries like distorted square pyramidal and octahedral structures. These complexes were characterized through elemental analyses, FT-IR, UV–Vis, thermal analyses (TGA), and X-ray diffraction, highlighting their potential for further exploration in catalysis and materials science (R. Takjoo et al., 2013).

Antioxidant and Antibacterial Activities

The compound and its derivatives have been evaluated for biological activities, such as antioxidant and antibacterial effects. For example, bromophenol derivatives isolated from the red alga Rhodomela confervoides, including this compound, have shown significant antioxidant activity, suggesting their utility as natural antioxidants (Jielu Zhao et al., 2004). Additionally, Schiff base cobalt complexes derived from this ligand have demonstrated antimicrobial activity against various bacterial strains, underscoring their potential in developing new antimicrobial agents (L. Xue et al., 2012).

Safety and Hazards

The safety and hazards of this compound are not specified in the available resources. It is recommended to handle it with care and use it for research purposes only .

properties

IUPAC Name

4-bromo-2-[(5-chloro-2-methoxyphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2/c1-19-14-5-3-11(16)7-12(14)17-8-9-6-10(15)2-4-13(9)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOZPXMKTSNFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol

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